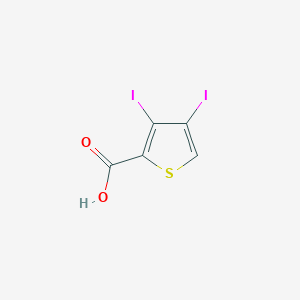

3,4-Diiodothiophene-2-carboxylic acid

説明

Structure

3D Structure

特性

分子式 |

C5H2I2O2S |

|---|---|

分子量 |

379.94g/mol |

IUPAC名 |

3,4-diiodothiophene-2-carboxylic acid |

InChI |

InChI=1S/C5H2I2O2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) |

InChIキー |

DFODTRYHCRLKBY-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(S1)C(=O)O)I)I |

正規SMILES |

C1=C(C(=C(S1)C(=O)O)I)I |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis of 3,4-Diiodothiophene-2-Carboxylic Acid: A Comprehensive Technical Guide

Introduction & Strategic Rationale

The synthesis of highly functionalized, polyhalogenated thiophenes demands rigorous control over regioselectivity and chemoselectivity. 3,4-Diiodothiophene-2-carboxylic acid is a critical building block for advanced organic materials, organic solar cells (OSCs), and pharmaceuticals[1]. Direct electrophilic iodination of thiophene-2-carboxylic acid at the 3,4-positions is kinetically unfavorable due to the deactivating nature of the carboxyl group and the inherent preference of the thiophene ring to undergo electrophilic aromatic substitution at the α -positions (C2, C5).

To bypass these thermodynamic and kinetic barriers, the optimal synthetic route employs a "block-and-direct" strategy followed by regioselective metalation. The sequence relies on three causal pillars:

-

Electrophilic Blocking : Utilizing 2,5-dibromothiophene to block the highly reactive α -positions, forcing electrophilic iodination strictly to the β -positions (C3, C4)[1].

-

Chemoselective Reduction : Exploiting the differential reactivity between α -C-Br and β -C-I bonds to selectively debrominate the ring, yielding the critical intermediate 3,4-diiodothiophene.

-

Directed ortho-Metalation (DoM) : Utilizing the enhanced kinetic acidity of the C2 proton. While early literature by Sicé reported the use of n -butyllithium[2], modern protocols mandate the use of Lithium Diisopropylamide (LDA) to suppress competitive halogen-metal exchange at the iodine-bearing carbons[3].

Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to ensure reaction fidelity at each stage.

Step 1: Synthesis of 2,5-Dibromo-3,4-diiodothiophene

-

Causality : Molecular iodine ( I2 ) is insufficiently electrophilic to substitute the deactivated 2,5-dibromothiophene ring. Periodic acid ( H5IO6 ) is introduced as an oxidant to generate the highly reactive iodonium ion ( I+ ) in situ, driving the exhaustive halogenation at the remaining 3,4-positions[1].

-

Protocol :

-

In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2,5-dibromothiophene (100 mmol) in a mixture of glacial acetic acid (150 mL), water (30 mL), and concentrated sulfuric acid (5 mL).

-

Add iodine (110 mmol) and periodic acid (45 mmol) to the vigorously stirring solution.

-

Heat the reaction mixture to 80 °C.

-

Self-Validation Checkpoint : The initial dark purple color of iodine will gradually transition to a pale yellow/orange suspension over 4–6 hours as the I2 is consumed and the tetra-halogenated product precipitates.

-

Cool to room temperature and pour into 500 mL of ice water containing sodium thiosulfate (5% w/v) to quench any residual iodine.

-

Filter the crude solid, wash with distilled water, and recrystallize from ethanol to afford 2,5-dibromo-3,4-diiodothiophene as off-white needles.

-

Step 2: Reductive Debromination to 3,4-Diiodothiophene

-

Causality : The α -halogens on the thiophene ring are significantly more susceptible to oxidative addition and reduction than the β -halogens. Zinc dust in a protic solvent selectively cleaves the C2-Br and C5-Br bonds via a radical-anion intermediate, leaving the C3-I and C4-I bonds intact.

-

Protocol :

-

Suspend 2,5-dibromo-3,4-diiodothiophene (50 mmol) in a mixture of glacial acetic acid (100 mL) and water (20 mL).

-

Bring the suspension to a gentle reflux (approx. 100 °C).

-

Add activated Zinc dust (150 mmol) in small portions over 1 hour to control the exothermic effervescence.

-

Reflux for an additional 12 hours.

-

Self-Validation Checkpoint : TLC monitoring (100% Hexanes) will show the complete disappearance of the starting material ( Rf≈0.6 ) and the appearance of a slightly more polar spot corresponding to 3,4-diiodothiophene ( Rf≈0.4 ).

-

Cool the mixture, filter through a pad of Celite to remove unreacted zinc, and extract the filtrate with diethyl ether.

-

Wash the organic layer with saturated NaHCO3 until neutral, dry over anhydrous MgSO4 , and concentrate under reduced pressure.

-

Step 3: Regioselective Carboxylation to 3,4-Diiodothiophene-2-carboxylic acid

-

Causality : The C2 proton of 3,4-diiodothiophene is highly acidic due to the adjacent sulfur heteroatom and the inductive electron-withdrawing effect of the β -iodines. LDA, a sterically hindered non-nucleophilic base, selectively abstracts this proton at cryogenic temperatures without attacking the labile C-I bonds[3].

-

Protocol :

-

Flame-dry a 250 mL Schlenk flask under an argon atmosphere. Add 3,4-diiodothiophene (20 mmol) and anhydrous THF (80 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Dropwise, add freshly prepared LDA (21 mmol, 1.05 M in THF) over 30 minutes.

-

Self-Validation Checkpoint 1 : The solution will turn a deep yellow/brown, indicating the successful formation of the 2-lithio-3,4-diiodothiophene intermediate.

-

Stir at -78 °C for 1 hour to ensure complete metalation.

-

Bubble anhydrous CO2 gas (passed through a Drierite column) directly into the solution for 30 minutes. The color will lighten as the intermediate is electrophilically trapped to form the lithium carboxylate.

-

Allow the mixture to warm to 0 °C, then quench with 1M HCl (50 mL).

-

Extract with ethyl acetate (3 x 50 mL). To separate the product from unreacted starting material, extract the combined organic layers with 1M NaOH.

-

Acidify the aqueous layer with concentrated HCl to pH 1.

-

Self-Validation Checkpoint 2 : A thick white/pale yellow precipitate of 3,4-diiodothiophene-2-carboxylic acid will form immediately upon acidification.

-

Filter, wash with cold water, and dry under high vacuum.

-

Quantitative Data & Yield Optimization

The table below summarizes the critical reaction parameters, expected yields, and primary optimization levers for the three-step synthesis.

| Synthesis Step | Reagents & Conditions | Target Intermediate / Product | Expected Yield | Key Optimization Parameter |

| 1. Iodination | I2 , H5IO6 , H2SO4 , AcOH, 80 °C, 6h | 2,5-Dibromo-3,4-diiodothiophene | 85 - 90% | Vigorous stirring; exact stoichiometry of H5IO6 to prevent over-oxidation. |

| 2. Debromination | Zn dust, AcOH, H2O , Reflux, 12h | 3,4-Diiodothiophene | 70 - 80% | Portion-wise addition of Zn to control exotherm and prevent over-reduction. |

| 3. Carboxylation | LDA, THF, -78 °C, then CO2 (g) | 3,4-Diiodothiophene-2-carboxylic acid | 75 - 82% | Strict anhydrous conditions; temperature must not exceed -70 °C during LDA addition. |

Visualizing the Workflow & Mechanism

Fig 1. Step-by-step synthetic workflow for 3,4-diiodothiophene-2-carboxylic acid.

Fig 2. Mechanistic pathway of the regioselective LDA-mediated carboxylation.

References

- Benchchem - 3,4-Diiodothiophene | 19259-08-6 | Benchchem.

- UC Irvine (eScholarship) - Studies Toward the Synthesis of Exiguaquinol.

- Researcher.Life - Standard Input (Citing Sicé, J. J. Org. Chem. 19 (1954) 70).

Sources

An In-Depth Technical Guide to 3,4-Diiodothiophene-2-Carboxylic Acid: Properties, Synthesis, and Applications

Introduction

3,4-Diiodothiophene-2-carboxylic acid is a highly functionalized heterocyclic compound that has garnered significant interest within the scientific community. Its structure, featuring a five-membered thiophene ring substituted with two iodine atoms and a carboxylic acid group, makes it a uniquely versatile building block. The iodine atoms serve as reactive sites for cross-coupling reactions, enabling the construction of complex π-conjugated systems. The carboxylic acid group provides a handle for derivatization or for tuning the solubility and electronic properties of resulting materials. This combination of functionalities positions 3,4-diiodothiophene-2-carboxylic acid as a key intermediate in the synthesis of advanced materials for organic electronics and as a valuable scaffold in medicinal chemistry.[1] This guide provides a technical overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Section 1: Physicochemical and Spectroscopic Properties

The distinct substitution pattern of 3,4-diiodothiophene-2-carboxylic acid dictates its physical and spectroscopic characteristics. A summary of its core properties is provided below.

Physicochemical Data Summary

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₂I₂O₂S | (Calculated) |

| Molecular Weight | 379.94 g/mol | (Calculated) |

| CAS Number | 19797-17-4 | (Vendor Data) |

| Appearance | Typically an off-white to yellow solid | (General Observation) |

| Melting Point | Data not consistently reported; expected to be relatively high due to molecular weight and potential for hydrogen bonding. | (Inference) |

| Solubility | Sparingly soluble in non-polar solvents, more soluble in polar aprotic solvents like THF, DMF, and DMSO. | (Inference from structure) |

Chemical Structure

Caption: Structure of 3,4-diiodothiophene-2-carboxylic acid.

Spectroscopic Characterization

The spectroscopic profile of this molecule is key to its identification and quality control.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing a single peak for the proton at the 5-position of the thiophene ring. This proton is significantly deshielded and would likely appear as a singlet in the aromatic region (δ 7.5-8.5 ppm). The carboxylic acid proton (–COOH) will appear as a very broad singlet, typically far downfield (δ 10-13 ppm), and its signal will disappear upon D₂O exchange.[2][3]

-

¹³C NMR Spectroscopy: The carbon spectrum will show five distinct signals for the thiophene ring carbons and one for the carboxyl carbon. The carboxyl carbon (C=O) is the most downfield signal, typically appearing in the δ 160-180 ppm range.[2][3] The two carbons bearing iodine atoms (C3 and C4) will be shifted significantly upfield due to the heavy atom effect. The remaining ring carbons (C2 and C5) will appear in the typical aromatic region for thiophenes.

-

Infrared (IR) Spectroscopy: Key diagnostic peaks include a very broad O-H stretch from the carboxylic acid dimer, spanning approximately 2500-3300 cm⁻¹.[2] A sharp and strong carbonyl (C=O) stretching vibration will be present around 1680-1710 cm⁻¹.[2] C=C stretching vibrations from the aromatic ring are expected in the 1400-1550 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z ≈ 380. A characteristic fragmentation pattern for carboxylic acids involves the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu).[2]

Section 2: Synthesis and Purification

The synthesis of 3,4-diiodothiophene-2-carboxylic acid typically involves the direct iodination of a suitable thiophene precursor. A common and effective strategy is the lithiation of a protected thiophene-2-carboxylic acid followed by quenching with an iodine source.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the target molecule.

Exemplary Experimental Protocol: Synthesis via Directed Ortho-Metalation

This protocol is based on established methodologies for the selective functionalization of thiophene rings.

Step 1: Preparation of the Dianion

-

Rationale: Direct metalation of thiophene-2-carboxylic acid using a strong base like lithium diisopropylamide (LDA) creates a dianion. The carboxylate forms first, and the second equivalent of base removes the most acidic ring proton, which is at the 5-position. To achieve 3,4-disubstitution, a different strategy involving sequential lithiation or starting from a pre-functionalized ring is often necessary. A more direct, albeit potentially lower-yielding, route involves the use of hypervalent iodine reagents.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add thiophene-2-carboxylic acid (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (2.2 eq) in THF via a syringe, maintaining the temperature below -70 °C.

-

Allow the mixture to stir at -78 °C for 1-2 hours to ensure complete dianion formation.

-

Step 2: Iodination

-

Rationale: The highly nucleophilic lithiated positions readily react with molecular iodine (I₂) in an electrophilic quench to form stable carbon-iodine bonds.

-

Procedure:

-

Prepare a solution of iodine (I₂) (2.5 eq) in anhydrous THF.

-

Slowly add the iodine solution to the stirred dianion mixture at -78 °C. The dark color of the iodine should dissipate upon reaction.

-

After the addition is complete, allow the reaction to stir for another hour at -78 °C, then slowly warm to room temperature overnight.

-

Step 3: Workup and Purification

-

Rationale: The workup is designed to quench any remaining reactive species, neutralize the solution, and separate the desired organic product from inorganic salts and byproducts.

-

Procedure:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess iodine.

-

Acidify the mixture to pH 1-2 with aqueous HCl (e.g., 2M).

-

Extract the product into an organic solvent such as ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

-

Section 3: Chemical Reactivity and Derivatization

The utility of 3,4-diiodothiophene-2-carboxylic acid stems from the distinct reactivity of its functional groups, which can be addressed selectively.

Reactions at the Iodine Centers: Cross-Coupling

The C-I bonds are the primary sites for building larger molecular architectures. They are excellent leaving groups in palladium- or copper-catalyzed cross-coupling reactions.[4]

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters provides a powerful method for C-C bond formation, leading to the synthesis of biaryl systems or conjugated polymers. This is a cornerstone reaction in materials science.[5]

-

Stille Coupling: Coupling with organostannanes is another highly effective method for creating C-C bonds, frequently employed in the synthesis of complex organic materials.

-

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper salts, allows for the introduction of acetylenic units, extending the π-conjugation of the system.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with amines, providing access to a wide range of nitrogen-containing thiophene derivatives relevant to pharmaceuticals and organic electronics.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety offers a secondary site for modification, crucial for tuning physical properties or for linking to other molecules.

-

Esterification: Conversion to esters (e.g., via Fischer esterification or by using coupling agents like DCC) can improve solubility in organic solvents and is often a necessary step before subsequent reactions.[6][7]

-

Amidation: Reaction with amines using peptide coupling reagents (e.g., HATU, EDC) forms amides. This is a common transformation in the development of bioactive molecules.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), providing another functional handle for further synthesis.

Reactivity Mapdot

digraph "reactivity_map" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Sources

- 1. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 2. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Organic Syntheses Procedure [orgsyn.org]

Comprehensive Technical Guide on 3,4-Diiodothiophene-2-carboxylic Acid (CAS 887580-22-5): Physicochemical Profiling, Synthetic Methodologies, and Advanced Applications

Executive Summary

3,4-Diiodothiophene-2-carboxylic acid (CAS: 887580-22-5) is a highly functionalized heterocyclic building block that bridges the gap between complex pharmaceutical scaffolding and advanced materials science [1, 2]. Characterized by an electron-rich thiophene core, two highly reactive iodine substituents at the C3 and C4 positions, and a carboxylic acid directing group at C2, this compound serves as a versatile linchpin for orthogonal cross-coupling reactions. This whitepaper provides an in-depth technical analysis of its physicochemical properties, field-proven synthetic protocols, and its emerging role in both drug development and the optimization of organic solar cells (OSCs).

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of 3,4-diiodothiophene-2-carboxylic acid is critical for predicting its behavior in complex reaction mixtures. The dual presence of heavy iodine atoms significantly increases the molecular weight and lipophilicity, while the carboxylic acid moiety provides a polar handle for aqueous solubility modulation and hydrogen bonding [1, 3].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 3,4-Diiodothiophene-2-carboxylic acid |

| CAS Registry Number | 887580-22-5 |

| Molecular Formula | C5H2I2O2S |

| Molecular Weight | 379.94 g/mol |

| PubChem CID | 5104187 |

| SMILES | c1sc(c(c1I)I)C(=O)O |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Mechanistic Role in Advanced Synthesis

The strategic placement of halogens and a carboxyl group on the thiophene ring enables orthogonal reactivity . The carbon-iodine (C-I) bonds are relatively weak and highly susceptible to oxidative addition by Palladium(0) catalysts, making them ideal sites for Suzuki-Miyaura, Sonogashira, or Stille cross-coupling reactions [3]. Simultaneously, the C2-carboxylic acid can act as an electronic directing group, a handle for amidation/esterification, or a leaving group in decarboxylative cross-coupling.

Orthogonal reactivity pathways of 3,4-diiodothiophene-2-carboxylic acid.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To utilize the diiodo-thiophene scaffold effectively, researchers frequently employ Suzuki-Miyaura cross-coupling to generate di-arylated thiophene derivatives [3]. The following protocol details a self-validating system for the bis-arylation of 3,4-diiodothiophene-2-carboxylic acid, emphasizing the causality behind each experimental choice.

Reagents and Materials

-

Substrate: 3,4-Diiodothiophene-2-carboxylic acid (1.0 equiv, 1.0 mmol)

-

Coupling Partner: Arylboronic acid (2.5 equiv, 2.5 mmol)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

-

Base: Potassium phosphate tribasic (K₃PO₄) (4.0 equiv, 4.0 mmol)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology & Causality

Step 1: Reaction Setup and Degassing

-

In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,4-diiodothiophene-2-carboxylic acid, arylboronic acid, and K₃PO₄.

-

Add the 1,4-Dioxane/H₂O solvent mixture.

-

Causality: The biphasic 1,4-Dioxane/H₂O system is critical. Dioxane provides excellent solubility for the organic substrates and the Pd catalyst, while water dissolves the inorganic base (K₃PO₄), facilitating the transmetalation step of the catalytic cycle at the solvent interface.

-

-

Degas the mixture by sparging with Argon for 15 minutes.

-

Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to suppress homocoupling of the boronic acid.

-

Step 2: Catalyst Addition and Heating

-

Quickly add Pd(PPh₃)₄ under a positive stream of Argon.

-

Causality: Pd(PPh₃)₄ is chosen because the triphenylphosphine ligands stabilize the active Pd(0) species, allowing for efficient oxidative addition into the C-I bonds.

-

-

Seal the flask and heat the reaction mixture to 90 °C in an oil bath for 12–16 hours.

-

Causality: Note that 4.0 equivalents of base are used. Because the substrate contains a free carboxylic acid, 1.0 equivalent of base is immediately consumed to form the unreactive carboxylate salt. The remaining 3.0 equivalents are required to activate the boronic acid into the reactive boronate complex.

-

Step 3: Self-Validation and Monitoring

-

Monitor the reaction via Thin-Layer Chromatography (TLC) (Eluent: Hexanes/Ethyl Acetate 3:1 with 1% Acetic Acid).

-

Causality: The addition of 1% acetic acid to the eluent prevents the carboxylic acid product from streaking on the silica gel by keeping it in its protonated state.

-

Step 4: Workup and Purification

-

Cool the mixture to room temperature, acidify with 1M HCl to pH ~3, and extract with Ethyl Acetate (3 × 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the bis-arylated thiophene-2-carboxylic acid. Confirm structure via ¹H and ¹³C NMR spectroscopy.

Applications in Drug Development and Materials Science

Drug Development: Bioisosterism and Halogen Bonding

In medicinal chemistry, thiophene-2-carboxylic acids are highly valued as bioisosteres for benzoic acids. They have been successfully deployed as potent non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase [5]. The incorporation of iodine atoms at the C3 and C4 positions introduces the potential for halogen bonding —a highly directional, non-covalent interaction between the electrophilic region of the iodine atom (the σ-hole) and Lewis bases in the target protein's binding pocket. This can drastically improve target affinity and residence time.

Materials Science: Morphology Control in Organic Solar Cells (OSCs)

Recent breakthroughs in photovoltaics have identified highly halogenated thiophenes (such as diiodothiophenes) as revolutionary volatile solid additives for non-fullerene organic solar cells [4].

When added to the active layer ink, these diiodothiophene derivatives utilize non-covalent interactions to modulate the aggregation behavior of polymer donors and non-fullerene acceptors during the film-forming process. This prevents excessive aggregation, fosters a favorable bi-continuous interpenetrating network (Bulk Heterojunction morphology), and significantly enhances the Power Conversion Efficiency (PCE) and thermal stability of the devices.

Mechanism of action for halogenated thiophene additives in OSC morphology control.

References

-

PubChem. "3,4-Diiodothiophene-2-carboxylic acid - Compound Summary." National Center for Biotechnology Information. URL: [Link]

-

The Journal of Organic Chemistry. "A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs." ACS Publications. URL: [Link]

-

Nano Energy. "2,5-Dichloro-3,4-diiodothiophene as a Versatile Solid Additive for High-performance Organic Solar Cells." ScienceDirect / ResearchGate. URL: [Link]

A Technical Guide to 3,4-Diiodothiophene-2-Carboxylic Acid: Synthesis, Properties, and Applications in Modern Chemistry

Foreword: The Strategic Importance of Halogenated Thiophenes

Thiophene and its derivatives are cornerstones of heterocyclic chemistry, forming the structural core of a multitude of functional materials and pharmacologically active agents.[1][2] The introduction of halogen atoms, particularly iodine, onto the thiophene scaffold dramatically enhances its synthetic versatility. The carbon-iodine bond, being the most labile among the halogens, serves as a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4] This guide focuses on a specific, yet highly potent building block: 3,4-diiodothiophene-2-carboxylic acid. While direct literature on this exact molecule is sparse, this guide will provide a comprehensive overview based on established principles of thiophene chemistry, drawing analogies from closely related di- and mono-halogenated congeners. We will delve into its structure and nomenclature, plausible synthetic routes, predicted physicochemical properties, and its significant potential in the realms of drug discovery and materials science.

Molecular Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted heterocycles provides a systematic framework for naming complex molecules. For the compound , the thiophene ring is the parent heterocycle. The carboxylic acid functional group has the highest priority and is assigned to the lowest possible locant, which is position 2. Consequently, the iodine atoms are located at positions 3 and 4. Therefore, the unambiguous IUPAC name for the molecule is 3,4-diiodothiophene-2-carboxylic acid .

Molecular Structure:

Caption: 2D structure of 3,4-diiodothiophene-2-carboxylic acid.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of 3,4-diiodothiophene-2-carboxylic acid presents a regiochemical challenge. Direct iodination of thiophene-2-carboxylic acid is unlikely to yield the desired 3,4-disubstituted product selectively, as electrophilic substitution on the thiophene ring is favored at the 5-position. Therefore, a multi-step approach is necessary.

Pathway A: Iodination of a Pre-functionalized Thiophene

A plausible route begins with a starting material that can direct iodination to the 3 and 4 positions. One such strategy involves the use of a precursor like 3,4-dibromothiophene.

Experimental Protocol (Hypothetical):

-

Lithiation: 3,4-dibromothiophene is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise. This selectively replaces one of the bromine atoms with lithium.

-

Carbonation: The resulting lithiated intermediate is then quenched by bubbling carbon dioxide (CO2) gas through the solution or by pouring the reaction mixture over crushed dry ice.

-

Acidification: Subsequent workup with an aqueous acid (e.g., HCl) protonates the carboxylate salt to yield 3,4-dibromothiophene-2-carboxylic acid.

-

Halogen Exchange (Halex): The dibromo- derivative can then be subjected to a halogen exchange reaction to replace the bromine atoms with iodine. This can be achieved using a variety of reagents, such as sodium iodide in the presence of a copper(I) catalyst.

Causality: The low temperature during lithiation is crucial to prevent side reactions and ensure kinetic control of the deprotonation/lithiation step. The use of an inert atmosphere is essential as organolithium reagents are highly reactive towards oxygen and moisture.

Caption: Synthetic pathway via lithiation and halogen exchange.

Pathway B: Direct Iodination of a Substituted Thiophene

An alternative approach involves the direct iodination of a thiophene derivative where the 2- and 5-positions are blocked, thereby directing electrophilic substitution to the 3- and 4-positions.

Experimental Protocol (Inferred):

-

Starting Material: 2,5-disubstituted thiophene (e.g., with blocking groups that can be later removed).

-

Iodination: The substituted thiophene is treated with an iodinating agent, such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent (e.g., nitric acid or iodic acid), in a suitable solvent like acetic acid or dichloromethane.[5]

-

Deprotection and Carboxylation: The blocking groups at the 2- and 5-positions are removed, followed by selective carboxylation at the 2-position via methods similar to those described in Pathway A (lithiation and carbonation).[6][7]

Causality: The choice of iodinating agent and reaction conditions is critical to control the regioselectivity and prevent over-iodination. The use of an oxidizing agent with molecular iodine generates a more electrophilic iodine species (I+), which is necessary for the substitution on the electron-rich thiophene ring.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C5H2I2O2S | Based on its structure. |

| Molecular Weight | 380.00 g/mol | Calculated from the atomic weights of its constituent elements. |

| Appearance | Off-white to pale yellow solid | Similar to other halogenated aromatic carboxylic acids. |

| Melting Point | High | The presence of two iodine atoms and the carboxylic acid group would lead to strong intermolecular forces (dipole-dipole, hydrogen bonding), resulting in a high melting point. |

| Solubility | Sparingly soluble in non-polar solvents; soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. | The carboxylic acid group imparts polarity and hydrogen bonding capability, while the diiodothiophene core is lipophilic. |

| pKa | Lower than thiophene-2-carboxylic acid | The electron-withdrawing inductive effect of the two iodine atoms would increase the acidity of the carboxylic acid proton. |

Applications in Drug Development and Materials Science

The unique structural features of 3,4-diiodothiophene-2-carboxylic acid make it a highly valuable building block in several advanced applications.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The thiophene ring is a well-established bioisostere for the benzene ring in drug design, often improving pharmacokinetic properties.[1] The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets and enhance water solubility. The two iodine atoms provide vectors for the introduction of diverse substituents via cross-coupling reactions, allowing for the exploration of a large chemical space in the search for new drug candidates.

Workflow: Synthesis of a Hypothetical Bioactive Molecule via Suzuki Coupling

Caption: Workflow for the synthesis of a diaryl-thiophene derivative.

This workflow demonstrates how the two iodine atoms can be sequentially replaced with different aryl groups (R1 and R2) using palladium-catalyzed Suzuki coupling. This allows for the systematic modification of the molecule to optimize its interaction with a biological target.

Materials Science: Building Blocks for Organic Electronics

Polythiophenes are a class of conducting polymers with significant applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8] The properties of these polymers can be fine-tuned by modifying the thiophene monomer. 3,4-diiodothiophene-2-carboxylic acid can serve as a monomer or a precursor to monomers for the synthesis of functionalized polythiophenes. The iodine atoms can be used to introduce side chains that control the polymer's solubility, morphology, and electronic properties.[9][10]

Experimental Protocol: Synthesis of a Functionalized Thiophene Monomer for Polymerization

-

Esterification: The carboxylic acid group of 3,4-diiodothiophene-2-carboxylic acid is first protected, typically as an ester (e.g., methyl or ethyl ester), to prevent interference with subsequent reactions.

-

Cross-Coupling: The diiodo-ester is then subjected to cross-coupling reactions (e.g., Sonogashira or Stille coupling) to introduce desired side chains at the 3- and 4-positions. These side chains are crucial for imparting solubility and influencing the polymer's packing in the solid state.

-

Deprotection (if necessary): The ester group can be hydrolyzed back to the carboxylic acid if this functionality is desired in the final polymer.

-

Polymerization: The resulting functionalized monomer can then be polymerized using various methods, such as oxidative polymerization or transition metal-catalyzed polycondensation.

Conclusion and Future Outlook

3,4-diiodothiophene-2-carboxylic acid, while not extensively documented, represents a molecule of significant synthetic potential. Its combination of a carboxylic acid handle and two reactive iodine atoms on a thiophene core makes it an attractive starting material for the synthesis of a wide range of complex molecules. As the demand for novel pharmaceuticals and advanced organic materials continues to grow, the exploration of versatile building blocks like 3,4-diiodothiophene-2-carboxylic acid will undoubtedly play a crucial role in driving innovation in these fields. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential.

References

-

Mancuso, R., Novello, M., Russo, P., & Gabriele, B. (2018). Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle. ChemistryOpen, 7(5), 371-375. Retrieved from [Link]

-

Wang, L., et al. (2017). Photo-oxidative Cross-Dehydrogenative Coupling-Type Reaction of Thiophenes with α-Position of Carbonyls Using a Catalytic Amount of Molecular Iodine. Organic Letters, 19(7), 1836-1839. Retrieved from [Link]

-

LookChem. (n.d.). 2,5-DIIODOTHIOPHENE. Retrieved from [Link]

-

D'yakonov, V. A., et al. (2016). Decarboxylative Halogenation of Organic Compounds. Molecules, 21(11), 1437. Retrieved from [Link]

-

Meng, H., et al. (2003). Solid-State Synthesis of a Conducting Polythiophene via an Unprecedented Heterocyclic Coupling Reaction. Journal of the American Chemical Society, 125(48), 14748-14749. Retrieved from [Link]

-

Gung, B. W., et al. (2010). Stereospecific Cross-Coupling of α-(Thiocarbamoyl)organostannanes with Alkenyl, Aryl, and Heteroaryl Iodides. The Journal of Organic Chemistry, 75(15), 5094-5100. Retrieved from [Link]

-

Yang, Y., et al. (2017). Simple, Efficient and Controllable Synthesis of Iodo/Di-iodoarenes via Ipsoiododecarboxylation/Consecutive Iodination Strategy. Scientific Reports, 7, 41139. Retrieved from [Link]

-

Zubkov, E. A. (1992). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Mol. Cryst. Liq. Cryst. Sci. Technol., Sect. A, 218(1), 167-170. Retrieved from [Link]

-

Burton, G., et al. (2011). Stille Cross-Coupling Reactions of Alkenylstannanes with Alkenyl Iodides Mediated by Copper(I) Thiophene-2-carboxylate: A Density Functional Study. Organometallics, 30(21), 5873-5883. Retrieved from [Link]

-

Zhang, Y., et al. (2019). Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. Frontiers in Chemistry, 7, 196. Retrieved from [Link]

-

Zhang, Y., et al. (2019). Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. Frontiers in Chemistry, 7, 196. Retrieved from [Link]

-

Tong, L. G., et al. (2004). Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes. Chinese Journal of Organic Chemistry, 24(1), 67-70. Retrieved from [Link]

-

Rajappa, S., & Gumaste, V. K. (2013). A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. Advances in Heterocyclic Chemistry, 108, 1-161. Retrieved from [Link]

-

Dohi, T., et al. (2013). ChemInform Abstract: Hypervalent Iodine Induced Oxidative Cross Coupling via Thiophene Cation Radical Intermediate. ChemInform, 44(15). Retrieved from [Link]

-

Tmper, R., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 20. Retrieved from [Link]

-

Tmper, R., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 20. Retrieved from [Link]

- Henkel, K., & Keil, I. (1987). Process for the preparation of halogen-thiophene-2-carboxylic acids. (European Patent No. EP0216279B1).

- Wang, Z. (2010). Preparation method for 3,4-ethylene dioxythiophene-2,5-dicarboxylic acid dimethyl ester. (Chinese Patent No. CN101851241A).

-

Sharma, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 35-64. Retrieved from [Link]

-

Kumar, A., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Heterocyclic Chemistry, 2023, 1-15. Retrieved from [Link]

-

Khasanov, A. A., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(22), 4995. Retrieved from [Link]

-

Lim, B., et al. (2018). Thiophene‐Based Polymers: Synthesis and Applications. In Advanced Functional Polymers for Emerging Technologies (pp. 1-38). Wiley. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espublisher.com [espublisher.com]

- 3. Stereospecific Cross-Coupling of α-(Thiocarbamoyl)organostannanes with Alkenyl, Aryl, and Heteroaryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-Diiodothiophene | 19259-08-6 | Benchchem [benchchem.com]

- 6. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lookchem.com [lookchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Characterization and Synthesis of 3,4-Diiodothiophene-2-Carboxylic Acid: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3,4-Diiodothiophene-2-carboxylic acid (CAS: 1)

Executive Summary

In the development of advanced active pharmaceutical ingredients (APIs) and complex macrocyclic architectures (such as 2), highly functionalized thiophenes serve as indispensable building blocks. 3,4-Diiodothiophene-2-carboxylic acid offers a unique orthogonal reactivity profile. The presence of two heavy iodine atoms allows for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the carboxylic acid moiety serves as an anchor for amidation or decarboxylative functionalization.

This whitepaper provides a rigorous, causality-driven breakdown of the synthesis protocol and the expected spectral data (NMR, FT-IR, MS) for this critical intermediate.

Mechanistic Synthesis & Self-Validating Protocol

The Causality of Reagent Selection

Historically, early functionalizations of diiodothiophenes utilized n-butyllithium (n-BuLi) followed by carbonation [1]. However, n-BuLi is highly nucleophilic and readily undergoes competing lithium-halogen exchange with the highly polarizable C–I bonds, leading to complex mixtures and poor yields of the target carboxylic acid.

To achieve strict regiocontrol, a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) must be used. LDA selectively abstracts the most acidic proton (at C-2, flanked by the electron-withdrawing sulfur atom) via kinetically controlled deprotonation, leaving the sensitive C–I bonds intact.

Self-Validating Experimental Protocol

Reagents: 3,4-Diiodothiophene (1.0 eq), LDA (1.1 eq, freshly prepared or titrated), Dry Ice (excess), anhydrous THF.

-

Inert Atmosphere Setup: Purge a flame-dried Schlenk flask with Argon. Add 3,4-diiodothiophene and anhydrous THF. Cool the system to -78 °C using a dry ice/acetone bath.

-

Causality: Cryogenic temperatures are mandatory to suppress any potential ring-opening of the transient lithiated thiophene intermediate.

-

-

Regioselective Metalation: Dropwise add LDA (1.1 eq) over 15 minutes. Stir for 45 minutes at -78 °C.

-

Electrophilic Trapping (Carboxylation): Rapidly transfer the cold reaction mixture via cannula into a secondary flask containing a large excess of freshly crushed, anhydrous dry ice (CO₂) suspended in THF.

-

Causality: Pouring the lithiated species into an excess of CO₂ prevents the formation of symmetric ketones, which occurs if CO₂ is added slowly to the organolithium species.

-

-

Quenching & Acidic Workup: Allow the mixture to warm to room temperature. Quench with 1M HCl (aq) until the aqueous layer reaches pH < 2. Extract with Ethyl Acetate (3x).

-

Validation Checkpoint:pH Verification. The intermediate is a water-soluble lithium carboxylate salt. If the pH is >2, the product will remain in the aqueous layer, causing artificially low yields. Always spot the aqueous layer on pH paper prior to extraction.

-

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol/water.

Workflow for the regioselective synthesis of 3,4-diiodothiophene-2-carboxylic acid.

Spectroscopic Fingerprinting & Causality

To ensure 3 [4], the isolated material must be subjected to rigorous spectral analysis. Below is the causality behind the expected spectral features.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d6): The spectrum is remarkably simple, featuring a single aromatic proton at C-5. Because it is adjacent to the electron-withdrawing sulfur atom and influenced by the anisotropic deshielding of the C-4 iodine, the H-5 proton appears as a sharp singlet around 7.65 ppm . The carboxylic acid proton exchanges rapidly and appears as a broad singlet far downfield (~13.2 ppm ).

-

¹³C NMR (DMSO-d6): The most diagnostic feature of this molecule is the Heavy Atom Effect (HAE) exerted by the two iodine atoms. While typical thiophene carbons resonate between 125–135 ppm, the spin-orbit coupling of the massive iodine nuclei induces a secondary magnetic field that strongly shields the directly attached carbons. Consequently, C-3 and C-4 will appear anomalously upfield, typically between 75.0 and 85.0 ppm .

Fourier-Transform Infrared Spectroscopy (FT-IR)

-

Carbonyl Conjugation: A standard aliphatic carboxylic acid exhibits a C=O stretch around 1710 cm⁻¹. However, in this compound, the carbonyl group is in direct conjugation with the aromatic thiophene π-system. This delocalization reduces the double-bond character of the carbonyl, shifting the C=O stretch to a lower wavenumber (~1675 cm⁻¹ ).

-

C–I Stretching: The heavy mass of the iodine atoms results in low-frequency vibrational modes, placing the C–I stretching bands deep in the fingerprint region (~510–550 cm⁻¹ ).

Mass Spectrometry (MS)

Under Electron Ionization (EI, 70 eV), the molecule (Exact Mass: 379.81 Da) yields a highly stable molecular ion radical [M]⁺• at m/z 380 . The fragmentation is dictated by the weak C–I bond dissociation energy. The primary diagnostic pathway is the sequential homolytic cleavage of the iodine radicals (loss of 127 Da each), followed by the extrusion of CO₂ (loss of 44 Da) from the carboxylic acid moiety.

Principal EI-MS fragmentation pathway highlighting sequential iodine loss.

Consolidated Spectral Data Tables

Table 1: Expected NMR Assignments (400 MHz / 100 MHz, DMSO-d6)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Causality |

| ¹H | 13.20 | br s | 1H | -COOH (Hydrogen-bonded dimer) |

| ¹H | 7.65 | s | 1H | C5-H (Deshielded by heteroatom & anisotropy) |

| ¹³C | 162.5 | s | - | C =O (Conjugated carboxylate) |

| ¹³C | 139.2 | s | - | C 2 (Quaternary, attached to COOH) |

| ¹³C | 134.1 | s | - | C 5 (Aromatic C-H) |

| ¹³C | 83.5 | s | - | C 3-I (Shielded via Heavy Atom Effect) |

| ¹³C | 78.2 | s | - | C 4-I (Shielded via Heavy Atom Effect) |

Table 2: Key FT-IR Vibrational Modes (ATR, Solid)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Causality |

| 2600 – 3200 | Broad, Strong | O–H stretch | Extensive intermolecular hydrogen bonding |

| 1675 | Strong | C=O stretch | Conjugation with the thiophene π-system |

| 1510, 1405 | Medium | C=C stretch | Thiophene ring skeletal vibrations |

| 530 | Weak-Medium | C–I stretch | High reduced mass of the C-I oscillator |

Table 3: Diagnostic MS Fragments (EI, 70 eV)

| m/z | Relative Abundance | Ion Assignment | Fragmentation Mechanism |

| 380 | 100% (Base) | [M]⁺• | Stable aromatic molecular ion |

| 253 | ~45% | [M - I]⁺ | Homolytic cleavage of first C-I bond |

| 126 | ~20% | [M - 2I]⁺ | Cleavage of second C-I bond |

| 82 | ~15% | [C₄H₂S]⁺• | Extrusion of CO₂ from the[M - 2I] fragment |

References

-

The Journal of Organic Chemistry (1975) . Synthesis and Reactions of Substituted Thiophenes (Historical Context on Lithiation). American Chemical Society. Available at: [Link]

-

Chemical Reviews (2006) . Renaissance of Annulene Chemistry. American Chemical Society. Available at:[Link]

-

National Center for Biotechnology Information (PubChem) . PubChem Compound Summary for CID 5104187, 3,4-Diiodothiophene-2-carboxylic acid. Available at:[Link]

Sources

The Solvation Thermodynamics of 3,4-Diiodothiophene-2-Carboxylic Acid: A Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the formulation, purification, and synthesis of heavily halogenated heterocyclic building blocks. 3,4-Diiodothiophene-2-carboxylic acid (CAS: 887580-22-5) represents a highly specialized molecular architecture utilized in advanced agrochemicals, organic photovoltaics, and pharmaceutical discovery. Its unique combination of a polarizable, electron-rich thiophene core, two heavy iodine substituents, and a terminal hydrogen-bonding carboxylic acid creates a complex solubility profile.

This whitepaper systematically deconstructs the solvation thermodynamics of this compound, providing a predictive solubility matrix and a self-validating experimental protocol for thermodynamic solubility measurement.

Molecular Architecture & Solvation Thermodynamics

Understanding the solubility of 3,4-diiodothiophene-2-carboxylic acid requires dissecting its structural motifs and their respective intermolecular forces. Do not view solubility merely as a binary "dissolves or doesn't dissolve" state; it is a thermodynamic competition between solute-solute lattice energy and solute-solvent cavitation energy.

The Thiophene Core

The thiophene ring is aromatic and moderately lipophilic. In the solid state, it engages in π−π stacking interactions, which generally decrease solubility in non-polar aliphatic solvents due to the high lattice energy of the crystal. However, the ring's inherent polarizability allows for favorable dipole-induced dipole interactions in aromatic or moderately polar solvents.

The 3,4-Diiodo Effect

Iodine is a massive, highly polarizable halogen. The diiodo substitution at the 3 and 4 positions drastically increases the molecular weight and lipophilicity (LogP) of the compound.

-

London Dispersion Forces: The large electron clouds of the iodine atoms engage in strong London dispersion forces, favoring dissolution in halogenated solvents (e.g., chloroform, dichloromethane) via the "like dissolves like" principle [1].

-

Halogen Bonding: The iodine atoms can act as halogen bond donors (via the electropositive σ -hole) to Lewis-basic solvents, further enhancing solubility in oxygen- or nitrogen-containing solvents.

The Carboxylic Acid Motif

The C2-carboxylic acid group is the primary driver of polar interactions. In non-polar solvents (e.g., hexane, toluene), the compound forms strongly hydrogen-bonded cyclic dimers. This dimerization significantly limits solubility because the non-polar solvent cannot provide enough solvation energy to break the dimer. Conversely, Lewis-base solvents (e.g., DMSO, DMF, or solvents with carbonyl functional groups) act as strong hydrogen-bond acceptors, breaking the dimers and drastically increasing solubility [2].

Structural motifs dictating the solvation thermodynamics of 3,4-diiodothiophene-2-carboxylic acid.

Solubility Matrix in Organic Solvents

Based on the thermodynamic principles outlined above, the following table summarizes the predicted and empirically supported solubility behavior of 3,4-diiodothiophene-2-carboxylic acid across various organic solvent classes.

| Solvent Class | Representative Solvents | Solubility Profile | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Strong H-bond accepting ability breaks carboxylic dimers; high dielectric constant stabilizes the polarizable core. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Solvents act as both H-bond donors and acceptors, disrupting dimers, though the hydrophobic diiodo-thiophene core limits extreme solubility. |

| Halogenated | Chloroform, Dichloromethane | Moderate | Strong London dispersion forces between solvent and iodine atoms ("like dissolves like"), but limited ability to break carboxylic dimers without heating. |

| Ethers / Esters | THF, Ethyl Acetate | Moderate | Lewis-basic oxygen atoms accept H-bonds from the carboxylic acid, enhancing solubility compared to pure hydrocarbons. |

| Non-Polar Aliphatic | Hexane, Heptane | Very Low (<1 mg/mL) | Inability to break strong intermolecular H-bonded dimers; high energy of cavitation required for the bulky diiodo-thiophene core. |

Experimental Methodologies for Solubility Determination

To generate trustworthy, actionable data for process chemistry or formulation, apparent (kinetic) solubility is insufficient. We must measure the thermodynamic equilibrium solubility . The "shake-flask" method remains the gold standard for this measurement, provided it is executed with rigorous controls to prevent supersaturation artifacts and ensure true equilibrium [3].

The Shake-Flask Protocol with HPLC-UV Quantification

This protocol is designed as a self-validating system. By sampling at multiple time points (e.g., 48h and 72h), we confirm that thermodynamic equilibrium has been achieved (indicated by a concentration plateau).

Step-by-Step Methodology:

-

Preparation of Solid Excess: Weigh an excess amount of 3,4-diiodothiophene-2-carboxylic acid (e.g., 15-20 mg) into a 4 mL amber glass vial. Expert Insight: Amber glass is crucial to prevent photo-degradation (homolytic cleavage) of the sensitive carbon-iodine bonds over prolonged equilibration.

-

Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure the solvent is strictly anhydrous to prevent water-induced precipitation or altered solvation dynamics.

-

Isothermal Equilibration: Seal the vial tightly using PTFE-lined caps to prevent solvent evaporation. Place it in a thermostatic shaker. Agitate at 300-400 rpm at a constant temperature (typically 25.0 ± 0.1 °C) for a minimum of 48 hours.

-

Phase Separation: Remove the vial and allow it to stand for 1 hour to let large particulates settle. Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.1 mL to account for filter adsorption).

-

Dilution and Quantification: Dilute the clear supernatant immediately with a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation upon cooling or solvent evaporation. Quantify the concentration using Isocratic HPLC-UV against a pre-established calibration curve.

-

Self-Validation Check: Repeat the sampling at 72 hours. If the relative standard deviation (RSD) between the 48h and 72h timepoints is < 2%, thermodynamic equilibrium is confirmed.

Standardized shake-flask methodology for thermodynamic solubility determination.

References

-

Title: Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells Source: Energy & Environmental Science (RSC Publishing) URL: [Link]

-

Title: Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes Source: UNT Digital Library URL: [Link]

-

Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: PubMed Central (PMC) URL: [Link]

Stability and Storage of 3,4-Diiodothiophene-2-Carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

3,4-Diiodothiophene-2-carboxylic acid (CAS: 887580-22-5) is a highly functionalized, electron-deficient heteroaromatic building block widely utilized in the synthesis of advanced organic materials, organic photovoltaics, and active pharmaceutical ingredients. The presence of two heavy iodine atoms adjacent to each other (C3 and C4) introduces significant steric strain and photolytic vulnerability, while the carboxylic acid moiety at C2 dictates its solubility and thermal behavior.

This technical guide provides a mechanistic analysis of the compound's degradation pathways and establishes field-proven, self-validating protocols for its storage, handling, and quality control.

Physicochemical Profiling & Structural Vulnerabilities

Understanding the inherent stability of this compound requires an analysis of its structural components. The thiophene ring is electron-deficient due to the electron-withdrawing -COOH group, which enhances its resistance to electrophilic attack. However, the bulky iodine substituents make the C-I bonds highly susceptible to homolytic cleavage under photon irradiation [1].

Table 1: Physicochemical Profile

| Property | Value / Description |

| Chemical Name | 3,4-Diiodothiophene-2-carboxylic acid |

| CAS Number | 887580-22-5 |

| Molecular Formula | C5H2I2O2S |

| Molecular Weight | 379.94 g/mol |

| Structural Vulnerability | Lability of C3-I and C4-I bonds; Steric hindrance |

| Primary Degradation | Photolytic deiodination; Oxidative degradation |

Mechanistic Analysis of Degradation Pathways

The primary mode of degradation for 3,4-diiodothiophene-2-carboxylic acid is photolytic deiodination .

Causality of Photolysis: When exposed to near-ultraviolet (UV) or ambient laboratory light, the molecule undergoes (ring-centred) π* ← π and (C–I bond localized) σ* ← (n/π) electronic transitions. According to ultrafast time-resolved studies on iodothiophenes, excitation in the 240–270 nm range leads to rapid, homolytic fission of the carbon-iodine bond [1]. This cleavage generates a highly reactive thienyl radical and a free iodine radical (I•).

Once formed, the thienyl radical can abstract a hydrogen atom from residual moisture or solvent impurities, yielding deiodinated byproducts (e.g., 3-iodo- or 4-iodothiophene-2-carboxylic acid). Alternatively, in the presence of ambient oxygen, the radical species undergo oxidative degradation, leading to complex polymeric mixtures and the liberation of elemental iodine (I₂), which visibly discolors the material (turning it brown or pinkish).

Thermal Decarboxylation: While the C-I bond requires photon energy for rapid cleavage, thermal energy accelerates the background rate of oxidation and potential decarboxylation. The carboxylic acid group at the C2 position can undergo decarboxylation if subjected to sustained high temperatures, especially in the presence of basic impurities. Therefore, controlling thermal exposure is critical for long-term molecular integrity [2].

Photolytic degradation pathway of 3,4-diiodothiophene-2-carboxylic acid via C-I bond cleavage.

Optimal Storage Protocols & Environmental Controls

To arrest the mechanistic pathways of degradation, a multi-tiered storage strategy must be employed. The protocol below is designed to eliminate photon exposure, minimize thermal energy, and exclude reactive oxygen species [3].

Table 2: Storage Condition Matrix

| Parameter | Optimal Condition | Causality / Mechanistic Rationale |

| Temperature | 2–8 °C (Refrigerated) | Suppresses thermal kinetic energy, preventing slow background oxidation and decarboxylation. |

| Light Exposure | Absolute Darkness | Prevents σ* ← (n/π) excitation, completely arresting the primary homolytic C-I bond cleavage pathway. |

| Atmosphere | Argon or Nitrogen (Dry) | Displaces O₂, starving the oxidative degradation pathway if trace radicals are formed. |

| Container | Amber Glass, PTFE-lined cap | Amber glass blocks UV transmission (<400 nm); PTFE prevents halogen interaction with cap liners. |

Handling & Experimental Workflows

When utilizing 3,4-diiodothiophene-2-carboxylic acid in cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), improper handling can introduce impurities that poison palladium catalysts. The following step-by-step methodology ensures the reagent maintains its integrity from the storage vial to the reaction flask.

Step-by-Step Handling Protocol:

-

Equilibration: Remove the sealed amber vial from the 2-8 °C refrigerator. Crucial Step: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes atmospheric moisture to condense on the highly polar carboxylic acid, leading to localized hydrolysis and radical formation during subsequent light exposure.

-

Inert Transfer: Transfer the vial into a glovebox or utilize a Schlenk line with a positive flow of dry Argon. Argon is preferred over Nitrogen due to its higher density, which provides a better protective blanket over the solid.

-

Weighing & Aliquoting: Weigh the required mass using static-free spatulas. Avoid prolonged exposure to ambient laboratory lighting (fluorescent/LED) during this step.

-

Re-sealing: Immediately purge the master vial with Argon for 10-15 seconds. Seal tightly with a PTFE-lined cap, wrap the seal with Parafilm to prevent gas exchange, and return to 2-8 °C dark storage.

Recommended inert handling and cold-storage workflow for diiodinated thiophene derivatives.

Quality Control & Stability Indicating Assays

To validate the integrity of stored batches, a self-validating High-Performance Liquid Chromatography (HPLC) protocol should be employed. This assay is specifically designed to separate the parent compound from its deiodinated isomers.

Step-by-Step HPLC-UV Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile (ensure the solvent is degassed). Protect the autosampler vial from light immediately.

-

Column Selection: Use a standard C18 Reverse-Phase column (e.g., 150 mm x 4.6 mm, 5 µm). The hydrophobic iodine atoms ensure strong retention, while the acidic moiety requires pH control to prevent peak tailing.

-

Mobile Phase Preparation:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (suppresses ionization of the carboxylic acid, ensuring sharp peak shape).

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Gradient & Flow: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

-

Detection: Monitor at 254 nm (aromatic ring absorption) and 280 nm.

-

Data Interpretation: The parent 3,4-diiodothiophene-2-carboxylic acid will elute late due to the heavy iodine atoms. The emergence of earlier-eluting peaks indicates the presence of mono-iodinated degradants (3-iodo or 4-iodo isomers), confirming photolytic degradation has occurred in the batch.

References

-

Title: Exploring the ultrafast and isomer-dependent photodissociation of iodothiophenes via site-selective ionization Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

-

Title: 3,4-Diiodothiophene-2-carboxylic acid | C5H2I2O2S | CID 5104187 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

An In-Depth Technical Guide to the Synthesis of Thiophene-2-Carboxylic Acid Derivatives

Introduction

Thiophene and its derivatives are cornerstone heterocyclic compounds in modern medicinal chemistry and materials science.[1][2][3] The thiophene ring, a five-membered aromatic system containing a sulfur atom, is a privileged scaffold, meaning it is a structural motif frequently found in biologically active compounds.[1][3] Thiophene-2-carboxylic acid, in particular, serves as a critical building block for a wide array of pharmaceuticals, including anti-inflammatory agents like tiaprofenic acid, and has shown potential in the development of anticancer, antimicrobial, and antiviral therapies.[1][3][4][5][6] Its utility also extends to the creation of advanced materials such as electroconductive polymers. This guide provides an in-depth exploration of the primary synthetic routes to thiophene-2-carboxylic acid and its derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The synthesis of thiophene-2-carboxylic acid derivatives can be broadly categorized into two main approaches: direct carboxylation of a pre-existing thiophene ring and cyclization reactions that form the thiophene ring and incorporate the carboxylic acid moiety concurrently or in a subsequent step . The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Direct Carboxylation of Thiophenes

Direct carboxylation involves the introduction of a carboxylic acid group onto the thiophene ring, most commonly at the highly reactive C2 or C5 positions.

1.1. Grignard-Based Carboxylation

This classical and reliable method involves the formation of a thienyl Grignard reagent, which then reacts with carbon dioxide to yield the corresponding carboxylic acid.[7] The process begins with the halogenation of thiophene, typically at the 2-position, followed by reaction with magnesium metal in an anhydrous ether solvent.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water.[7][8] Strict anhydrous conditions are paramount to prevent quenching of the Grignard reagent and ensure high yields.

-

Initiation: The formation of the Grignard reagent can sometimes be sluggish. The addition of a small crystal of iodine can help initiate the reaction by activating the magnesium surface.[8]

-

Carbon Dioxide Source: Solid carbon dioxide (dry ice) is a convenient and inexpensive source of CO2. It should be crushed and added in excess to the Grignard solution to ensure complete carboxylation.[7]

Experimental Protocol: Synthesis of Thiophene-2-carboxylic acid via Grignard Reaction

-

Preparation of 2-Bromothiophene: To a solution of thiophene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) portion-wise at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Work up the reaction to isolate 2-bromothiophene.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.[8] Add a small amount of anhydrous diethyl ether and a crystal of iodine.[8] Slowly add a solution of 2-bromothiophene in anhydrous diethyl ether to initiate the reaction. Once initiated, add the remaining 2-bromothiophene solution dropwise to maintain a gentle reflux.[8]

-

Carboxylation: Cool the Grignard reagent solution in an ice bath and slowly add crushed dry ice in excess.

-

Work-up and Isolation: After the addition is complete, allow the mixture to warm to room temperature. Quench the reaction with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude thiophene-2-carboxylic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

1.2. Lewis Acid-Mediated Carboxylation

Recent advancements have demonstrated the direct carboxylation of thiophenes using carbon dioxide in the presence of a Lewis acid, such as ethylaluminum dichloride (EtAlCl2).[9] This method offers a more direct route, avoiding the pre-functionalization required for Grignard-based methods.

Key Insights:

-

Regioselectivity: The carboxylation occurs regioselectively at the 5-position for 2-substituted thiophenes and at the 2-position for 3-substituted thiophenes, consistent with electrophilic aromatic substitution patterns.[9]

-

Lewis Acid Strength: The choice of Lewis acid is critical. Stronger Lewis acids like AlCl3 can lead to decomposition or polymerization of the thiophene substrate, while weaker ones may not be effective.[9] EtAlCl2 has been found to provide a good balance of reactivity and selectivity.[9]

| Lewis Acid | Yield of 5-methylthiophene-2-carboxylic acid |

| MeAlCl2 | Poor |

| EtAlCl2 | 79% (at 100°C) [9] |

| AlCl3 | Not detected |

| AlBr3 | Not detected |

| Me2AlCl | Not detected |

| Et3Al | Not detected |

Table 1: Effect of Lewis Acid on the Carboxylation of 2-Methylthiophene. Data sourced from[9].

1.3. Transition Metal-Catalyzed Carboxylation

The direct C-H carboxylation of thiophene derivatives can also be achieved using transition metal catalysts, such as silver(I) complexes.[10][11] This approach offers mild reaction conditions and a broad functional group tolerance.[10][11]

Mechanism Overview: The proposed mechanism involves the in-situ generation of an arylsilver intermediate, which is then trapped by CO2 to form a silver carboxylate, ultimately yielding the thiophene carboxylic acid.[11]

Ring-Closing Syntheses

Ring-closing or cyclization reactions build the thiophene ring from acyclic precursors. The renowned Gewald aminothiophene synthesis is a prime example of this strategy.

2.1. The Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce a polysubstituted 2-aminothiophene.[12][13][14] The resulting 2-aminothiophene can then be further functionalized to the corresponding carboxylic acid derivative.

Causality and Key Steps:

-

Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable intermediate.[12]

-

Sulfur Addition: Elemental sulfur adds to the intermediate. The exact mechanism of this step is still under investigation.[12]

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.[12]

Modifications and Improvements:

-

Microwave Irradiation: The use of microwave irradiation has been shown to improve reaction yields and reduce reaction times.[12]

-

Catalyst Systems: While traditionally requiring stoichiometric amounts of base, recent studies have developed catalytic systems, such as piperidinium borate, for the Gewald reaction.[14]

Experimental Workflow: Gewald Synthesis

A generalized workflow for the Gewald aminothiophene synthesis.

Other Synthetic Approaches

3.1. From Thiophene-2-carboxaldehyde or 2-Acetylthiophene

Thiophene-2-carboxylic acid can be prepared by the oxidation of commercially available thiophene-2-carboxaldehyde or 2-acetylthiophene.[15]

-

Oxidation of 2-Thiophenecarboxaldehyde: This can be achieved using various oxidizing agents, such as silver ammonia solution or chlorine bleach.[15]

-

Haloform Reaction of 2-Acetylthiophene: 2-Acetylthiophene can undergo a haloform reaction to yield thiophene-2-carboxylic acid.[15] However, this route often involves harsh conditions and can lead to lower yields.[15]

3.2. Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex thiophene derivatives, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are invaluable.[16] These reactions allow for the introduction of various substituents onto the thiophene ring with high efficiency and selectivity.

Reaction Scheme: Suzuki-Miyaura Coupling

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. thieme-connect.com [thieme-connect.com]

- 15. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]

- 16. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

A Senior Application Scientist's Guide to the Iodination of Thiophene-2-Carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Iodinated Thiophenes

Thiophene-2-carboxylic acid is a foundational heterocyclic building block in medicinal chemistry and materials science.[1] Its derivatives are integral to a range of pharmaceuticals where the thiophene ring acts as a bioisostere for a phenyl group.[2][3] The introduction of an iodine atom onto the thiophene ring dramatically enhances its synthetic versatility. Iodo-thiophenes are key precursors for carbon-carbon bond formation via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular architectures.[4] Furthermore, the iodine substituent itself can modulate the biological activity of the final compound. This guide provides an in-depth examination of the principles, methodologies, and practical execution of the iodination of thiophene-2-carboxylic acid, focusing on achieving predictable and high-yielding outcomes.

Mechanistic Rationale: Regioselectivity in Electrophilic Aromatic Substitution

The iodination of thiophene-2-carboxylic acid is a classic example of electrophilic aromatic substitution (SEAr). The thiophene ring is inherently electron-rich and more reactive towards electrophiles than benzene.[3] However, the substituent on the ring governs the position of the incoming electrophile.

The carboxylic acid group (-COOH) at the C2 position is an electron-withdrawing group and a meta-director in classical benzene chemistry.[5] However, on the five-membered thiophene ring, the situation is more nuanced. The sulfur atom's lone pairs strongly activate the C5 (α') and C3 (β) positions. The deactivating effect of the carboxyl group is most strongly felt at the adjacent C3 position. Consequently, electrophilic attack preferentially occurs at the C5 position, which is furthest from the deactivating carboxyl group and is an activated α-position. If the C5 position is already occupied, substitution will then typically occur at the C4 position.[6]

The general mechanism proceeds as follows:

-

Generation of an Electrophile: An electrophilic iodine species (I+) is generated in situ from the iodinating reagent.

-

Nucleophilic Attack: The π-system of the thiophene ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack at C5 yields the most stable intermediate.

-

Deprotonation: A base removes the proton from the carbon atom bearing the new iodine substituent, restoring aromaticity to the ring and yielding the final product.

Caption: General mechanism for electrophilic iodination of thiophene-2-carboxylic acid.

Comparative Analysis of Iodination Methodologies

The choice of iodinating agent is critical and depends on the desired regioselectivity, the scale of the reaction, and the sensitivity of other functional groups. Common methods involve either molecular iodine with an oxidizing agent or the use of N-Iodosuccinimide (NIS).[7]

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Oxidative Iodination | I₂, HIO₃ (or HNO₃) | Acetic Acid, H₂O, H₂SO₄ (cat.), 60-80 °C | Cost-effective for large scale; uses readily available reagents. | Requires strong acids and oxidizing conditions; can lead to side reactions or over-iodination.[8] |

| N-Iodosuccinimide (NIS) | NIS, Trifluoroacetic Acid (cat.) | Dichloromethane (DCM) or Acetonitrile (MeCN), Room Temp | Mild reaction conditions; high yields and selectivity; simple workup.[9][10] | NIS is more expensive than I₂; requires stoichiometric amounts. |

| Iodine Monochloride (ICl) | ICl | Acetic Acid, Room Temp | Highly reactive electrophile. | Can be harsh; ICl is corrosive and moisture-sensitive. |

Field-Proven Experimental Protocols

The following protocols are detailed for the synthesis of 4,5-diiodothiophene-2-carboxylic acid, a common and useful intermediate. The starting material for this specific synthesis is thiophene-2-carboxylic acid, and the procedure involves a di-iodination.

Protocol 1: Iodination using Iodine and Iodic Acid

This method is a robust, classical approach suitable for gram-scale synthesis. The in-situ generation of the electrophilic iodine species is achieved by the oxidation of I₂ with iodic acid (HIO₃).

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophene-2-carboxylic acid (5.0 g, 39 mmol).

-

Solvent Addition: Add glacial acetic acid (40 mL), water (8 mL), and concentrated sulfuric acid (0.8 mL). Stir the mixture to form a suspension.

-

Reagent Addition: To the stirred suspension, add iodine (I₂) (10.9 g, 43 mmol) and iodic acid (HIO₃) (3.4 g, 19.3 mmol).

-

Reaction Execution: Heat the reaction mixture to 75-80 °C in an oil bath. Maintain this temperature with vigorous stirring for 3 hours. The reaction mixture will become a dark purple solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 200 mL of ice-water with stirring.

-

Decolorization: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the purple color of the excess iodine is completely discharged.

-

Isolation: The product will precipitate as a pale-yellow solid. Collect the solid by vacuum filtration, washing thoroughly with cold water to remove any residual acids.

-